molecular formula C18H28O3 B1237076 Colnelenic acid CAS No. 52591-16-9

Colnelenic acid

Cat. No. B1237076
CAS RN: 52591-16-9
M. Wt: 292.4 g/mol
InChI Key: OYKAXBUWOIRLGF-VMBRNALUSA-N
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Description

Colnelenic acid is an organic compound primarily found in plant oils such as rapeseed oil, pea oil, and Brazilian palm oil . It has the chemical formula C18H28O3 and a molecular weight of 292.4 . It is also known as (E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid .


Synthesis Analysis

Colnelenic acid is typically synthesized through the acid-catalyzed esterification of fatty acids . A common method involves using sulfuric acid as a catalyst to react fatty acids with methanol to produce methyl esters, which are then hydrolyzed to yield Colnelenic acid . In plants, Colnelenic acid is produced by the rearrangement of 9-hydroperoxides .


Molecular Structure Analysis

The molecular structure of Colnelenic acid consists of 18 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The ChemSpider ID for Colnelenic acid is 4945818 .


Chemical Reactions Analysis

Colnelenic acid is a product of the oxidation of fatty acids . It is produced in plants from the rearrangement of 9-hydroperoxides .


Physical And Chemical Properties Analysis

Colnelenic acid has a molecular weight of 292.4 . Its physical description and solubility are not well-documented . It is recommended to store Colnelenic acid in a sealed, cool, and dry condition .

Scientific Research Applications

1. Discovery and Chemical Nature

Colnelenic acid, a divinyl ether derivative of linolenic acid, was first isolated from potato tuber homogenates. Its full structure, established in 1973, is 9-(trans-1′, cis-3′, cis-6′-nonatrienyloxy)-trans-8-nonenoic acid (Galliard, Phillips, & Frost, 1973). This unique unsaturated carbonyl compound is rarely encountered in biological systems.

2. Role in Plant Defense

A study in 1999 highlighted the accumulation of colnelenic acid in potato leaves infected with the late-blight pathogen Phytophthora infestans. The divinyl ether fatty acids like colnelenic acid were found to accumulate more rapidly in resistant potato cultivars compared to susceptible ones, indicating a potential role in plant defense (Weber, Chételat, Caldelari, & Farmer, 1999).

3. Mechanism of Formation

An isotopic study demonstrated that the divinyl 9-ether oxygen of colnelenic acid originates from oxygen, not water. This study also explored the enzymatic conversion of linoleic acid into colneleic acid, a related compound, and the origins of shorter chain aldehydes (Crombie, Morgan, & Smith, 1991).

4. Tissue-Specific Differences in Fatty Acid Transformation

Research in 1998 developed an assay for the in vitro synthesis of oxylipins, which includes divinyl ethers like colneleic and colnelenic acids. This study revealed tissue-specific differences in the transformation of fatty acids into divinyl ethers in various parts of tomato plants (Caldelari & Farmer, 1998).

5. Function in Pathogen Defense

A study in 2007 on transgenic potato plants, which expressed an RNA interference construct against the 9-divinyl ether synthase, showed a correlation between reduced levels of divinyl ethers like colneleic and colnelenic acid and plant pathogen defense. This research suggested that these compounds might not be critical for defense against certain pathogens in a compatible interaction (Eschen-Lippold et al., 2007).

properties

IUPAC Name

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKAXBUWOIRLGF-VMBRNALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=COC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189924
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colnelenic acid

CAS RN

52591-16-9
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52591-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colnelenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'E,4'Z,7'Z,8E)-Colnelenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
T Galliard, DA Wardale, JA Matthew - Biochemical Journal, 1974 - portlandpress.com
… Non-enzymic breakdown ofcolneleic acid It was observed that colneleic acid and colnelenic acid were degraded to a significant and variable degree either during their preparation and …
Number of citations: 38 portlandpress.com
L Crombie, DO Morgan, EH Smith - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… Though divinyl acids such as colneleic and colnelenic acid give the expected shorter chain … of a monovinyl oxonium ion rather than by rehydration of colneleic and colnelenic acid. …
Number of citations: 42 pubs.rsc.org
H Weber, A Chételat, D Caldelari, EE Farmer - The Plant Cell, 1999 - academic.oup.com
… Two 18-carbon divinyl ether fatty acids, colneleic acid and colnelenic acid, accumulated during … Colnelenic acid reached levels of up to ~24 nmol (7 μg) per g fresh weight of tissue in …
Number of citations: 252 academic.oup.com
T Galliard, DR Phillips, DJ Frost - Chemistry and Physics of Lipids, 1973 - Elsevier
… The proportion colneleic to of colnelenic acid was … during purification, particularly with colnelenic acid and its methyl ester. … Colnelenic acid and its methyl ester are decomposed during …
Number of citations: 56 www.sciencedirect.com
L Eschen-Lippold, G Rothe, M Stumpe, C Göbel… - Phytochemistry, 2007 - Elsevier
… -containing polyunsaturated fatty acids colneleic and colnelenic acid, as well as hydroxy and … correlated with reduced levels of colneleic and colnelenic acid. However, in response to …
Number of citations: 47 www.sciencedirect.com
M Hamberg - Lipids, 2004 - Springer
… ]-8(Z)-nonenoic acid [8(Z)-colnelenic acid]. The last compound was a new divinyl ether FA, … served as the precursor of 8(Z)-colnelenic acid and indicated the presence in C. vitalba of a …
Number of citations: 26 link.springer.com
L Crombie, DO Morgan - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… A second group of products (colneleic and colnelenic acid, a hemiacetal, its corresponding … from the epoxy-carbonium ion or vinyl-oxonium ion leads to colneleic and colnelenic acid. …
Number of citations: 30 pubs.rsc.org
SS Gorina, LS Mukhtarova, TM Iljina, YY Toporkova… - Phytochemistry, 2022 - Elsevier
… , which was converted to the previously undescribed product, (1ʹZ)-colnelenic acid. The 13(S)-hydroperoxide of α−linolenic acid (… (1ˊZ)-Colnelenic acid has not been described before. …
Number of citations: 4 www.sciencedirect.com
C Göbel, I Feussner, M Hamberg, S Rosahl - Biochimica et Biophysica Acta …, 2002 - Elsevier
… react to pathogen infection with increases in the amounts of the 9-LOX-derived 9,10,11- and 9,12,13-trihydroxy derivatives of linolenic acid (LnA), the divinyl ethers colnelenic acid (CnA…
Number of citations: 160 www.sciencedirect.com
D Caldelari, EE Farmer - Phytochemistry, 1998 - Elsevier
… acid and speculate that this aldehyde could arise either from the action of hydroperoxide lyase on 9-hydroperoxylinolenic acid or by a novel route involving cleavage of colnelenic acid …
Number of citations: 35 www.sciencedirect.com

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